2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.: 1147531-06-3
Cat. No.: VC0152518
Molecular Formula: C19H34BNO3Si
Molecular Weight: 363.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147531-06-3 |
|---|---|
| Molecular Formula | C19H34BNO3Si |
| Molecular Weight | 363.38 |
| IUPAC Name | 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3 |
| Standard InChI Key | RDPWWGOPOPTYHD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Basic Identification
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline possesses a complex structure that combines several important functional groups. Its molecular formula is C19H34BNO3Si with a precise molecular weight of 363.38 g/mol as determined through mass spectrometry and elemental analysis. The compound is registered under CAS number 1147531-06-3, which serves as its unique identifier in chemical databases and regulatory contexts . The IUPAC name, 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, describes its structure systematically, highlighting the key functional groups and their positions on the aromatic ring.
Structural Characteristics
The molecular structure of this compound features an aniline core (a benzene ring with an amino group) that has been functionalized at the ortho and meta positions. At the ortho position (relative to the amino group), there is a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) moiety, which serves as a protecting group for the hydroxyl functionality. The meta position contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronate ester . This combination of functional groups creates a molecule with multiple reactive sites that can be selectively manipulated in synthetic applications.
Chemical Identifiers and Notation
For computational and database purposes, this compound is represented by several standardized notations. Its Standard InChI is InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3, which provides a unique textual identifier of its structure. The corresponding Standard InChIKey is RDPWWGOPOPTYHD-UHFFFAOYSA-N, which serves as a condensed digital representation of the compound. Additionally, its SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)COSi(C)C(C)(C)C, offers another standardized way to represent its structure in a linear format suitable for computational processing.
Physical and Chemical Properties
Chemical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H34BNO3Si | |
| Molecular Weight | 363.38 g/mol | |
| CAS Number | 1147531-06-3 | |
| IUPAC Name | 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| PubChem Compound ID | 66598891 | |
| Standard InChI | InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3 | |
| Standard InChIKey | RDPWWGOPOPTYHD-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)COSi(C)C(C)(C)C |
Reactive Functional Groups
The compound contains several reactive functional groups that define its chemical behavior. The primary amine (-NH2) group can participate in a wide range of reactions including acylation, alkylation, and condensation reactions. It can also serve as a nucleophile in various synthetic transformations. The boronate ester moiety is particularly significant as it can undergo transmetalation in palladium-catalyzed cross-coupling reactions, making it valuable for carbon-carbon bond formation. The silyl ether protecting group (-OTBDMS) protects the hydroxymethyl functionality during reactions and can be selectively cleaved under mild conditions to reveal the primary alcohol for further functionalization.
Synthesis and Preparation
Key Synthetic Steps
Applications and Uses
Synthetic Building Block
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a valuable building block in organic synthesis due to its multiple functional groups. The boronate ester group makes it particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely employed in the synthesis of biaryl compounds. These biaryls are important structural motifs in pharmaceuticals, agrochemicals, and materials science. The protected hydroxymethyl group provides an additional site for further functionalization after deprotection, allowing for the synthesis of more complex structures.
Pharmaceutical Intermediates
The compound has potential applications as an intermediate in the synthesis of pharmaceutical compounds. Functionalized anilines are common building blocks in medicinal chemistry, and the additional functionalities in this compound provide multiple handles for creating diverse chemical structures. The boronate ester can be transformed into various other functional groups, including hydroxyl, halogen, or amine groups, expanding the range of possible derivatives. The protected hydroxymethyl group can be unmasked and further derivatized to introduce additional functionality or to create linkages to other molecular fragments.
Material Science Applications
In material science, compounds containing boronate esters and silicon-based protecting groups have found applications in the development of sensors, electronic materials, and polymers. The distinct functional groups in 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could potentially be utilized in the creation of functionalized materials with specific properties. For example, the amine group could serve as a point of attachment to surfaces or polymers, while the boronate ester could be used for cross-linking or further modification.
Chemical Reactivity and Transformations
Boronate Ester Chemistry
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) is a versatile functional group that can undergo various transformations. In Suzuki-Miyaura cross-coupling reactions, it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in organic synthesis for the construction of complex molecules. The boronate ester can also be oxidized to form a hydroxyl group, providing a route to hydroxylated aromatics. Additionally, it can undergo Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds respectively.
Silyl Ether Chemistry
The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxymethyl functionality. This protection is typically stable under basic conditions but can be cleaved selectively using fluoride sources such as tetrabutylammonium fluoride (TBAF) or under acidic conditions. The deprotection reveals a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or derivatized through esterification, etherification, or other transformations. The orthogonal reactivity of the silyl ether relative to the boronate ester allows for selective manipulations of one functional group without affecting the other.
Aniline Chemistry
The primary amine group of the aniline moiety can participate in numerous reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted to diazonium salts that can undergo various transformations. The amine can also participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases. In the context of this compound, the reactivity of the amine group may be influenced by the nearby boronate ester and silyl ether groups, potentially leading to unique reactivity patterns or selectivity.
Analytical Characterization
Spectroscopic Properties
The characterization of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons, the methylene protons adjacent to the silyl ether, the protons of the tert-butyl and methyl groups of the TBDMS moiety, and the methyl groups of the pinacol boronate ester. The amino protons would appear as a broad signal that may be affected by exchange processes. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching of the amine group, as well as signals for the Si-O and B-O bonds.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis and purification of such compounds. The presence of the aromatic ring and multiple functional groups would impart specific retention characteristics that can be utilized for identification and purity assessment. Mass spectrometry would provide information about the molecular weight and fragmentation pattern, which can be useful for structural confirmation. The molecular ion peak would be expected at m/z 363, with characteristic fragmentation patterns corresponding to the loss of the TBDMS group or the pinacol moiety.
X-ray Crystallography
For definitive structural characterization, X-ray crystallography could be employed if suitable crystals can be obtained. This technique would provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule. The crystallographic data would be particularly valuable for understanding the spatial relationships between the different functional groups, which could have implications for reactivity and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume